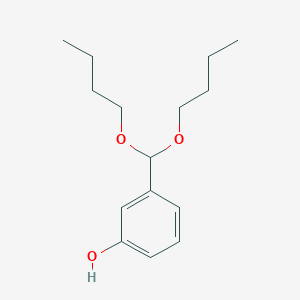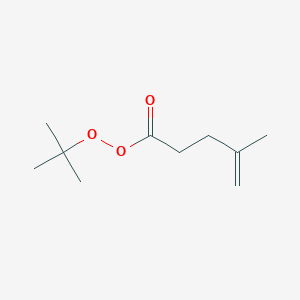
2,5-Diphenyl-3-thiophenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diphenyl-3-thiophenethiol is an organosulfur compound that belongs to the class of thiophenethiols. Thiophenethiols are known for their high reactivity and are widely used in organic synthesis. The compound features a thiophene ring substituted with phenyl groups at the 2 and 5 positions and a thiol group at the 3 position. This unique structure imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diphenyl-3-thiophenethiol typically involves the reaction of halogenated thiophenes with hydrogen sulfide or lower alkyl mercaptans in the gas phase. The reaction proceeds via a radical mechanism. For instance, 2-chlorothiophene reacts with isopropyl mercaptan at elevated temperatures to yield thiophenethiols .
Another method involves the use of n-butyllithium and sulfur. Thiophene is treated with n-butyllithium in tetrahydrofuran at low temperatures, followed by the addition of sulfur. The resulting mixture is then acidified and extracted to obtain the thiophenethiol .
Industrial Production Methods
Industrial production of thiophenethiols often employs the gas-phase reaction of halogenothiophenes with hydrogen sulfide or alkyl mercaptans. This method is favored due to its scalability and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Diphenyl-3-thiophenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiophenes with different substitution patterns.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are often employed.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Various substituted thiophenes.
Substitution: Halogenated thiophenes and other substituted derivatives
Applications De Recherche Scientifique
2,5-Diphenyl-3-thiophenethiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Diphenyl-3-thiophenethiol involves its reactivity with nucleophiles and radicals. The thiol group can form thiyl radicals, which participate in various chemical reactions. The compound’s unique structure allows it to interact with different molecular targets and pathways, making it a versatile reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Thiophenethiol: Similar structure but lacks the phenyl substitutions.
2-Thiophenethiol: Another thiophenethiol with different substitution patterns.
Thiophene-3-thiol: A thiophene derivative with a thiol group at the 3 position.
Uniqueness
2,5-Diphenyl-3-thiophenethiol is unique due to the presence of phenyl groups at the 2 and 5 positions, which significantly influence its chemical reactivity and properties. This makes it distinct from other thiophenethiols and enhances its utility in various applications .
Propriétés
Numéro CAS |
101306-13-2 |
|---|---|
Formule moléculaire |
C16H12S2 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
2,5-diphenylthiophene-3-thiol |
InChI |
InChI=1S/C16H12S2/c17-14-11-15(12-7-3-1-4-8-12)18-16(14)13-9-5-2-6-10-13/h1-11,17H |
Clé InChI |
UHTSLWWBIQXNCM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(S2)C3=CC=CC=C3)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14342283.png)

![4-chloro-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14342302.png)

![1,2-Bis[(ethenesulfonyl)methyl]benzene](/img/structure/B14342304.png)


arsanium bromide](/img/structure/B14342323.png)


![1-[(2-Chloro-1,3-benzothiazol-7-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14342333.png)


